1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene
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Overview
Description
1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene is an aromatic compound with the molecular formula C7H2BrClF3. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene typically involves halogenation reactions. One common method is the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to introduce the bromine atom . The reaction conditions often include the use of hydrobromic acid and cuprous bromide at elevated temperatures (100-130°C) to ensure the efficient formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and safety. The tubular diazotization reaction technology is particularly advantageous for large-scale production due to its stability, reduced side reactions, and energy efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce benzoic acid derivatives .
Scientific Research Applications
1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene is valuable in scientific research due to its unique properties:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene exerts its effects involves interactions with specific molecular targets. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 1-Bromo-2-chloro-3-(difluoromethyl)benzene
- 1-Bromo-2-chloro-3-(difluoromethyl)-5-methylbenzene
- 1-Bromo-3-chloro-2-fluorobenzene
Uniqueness: 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene is unique due to the presence of both bromine and chlorine atoms along with a difluoromethyl group. This combination of substituents imparts distinct chemical and physical properties, making it particularly useful in applications requiring high stability and reactivity .
Properties
IUPAC Name |
1-bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVORYMJOLRLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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